2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound features a pyridine core substituted with a 1,2,3-triazole ring at position 6, a methyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. The dioxaborolane group confers boron-mediated reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds in synthetic chemistry .
Properties
Molecular Formula |
C21H31BN4O4 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C21H31BN4O4/c1-14-15(22-29-20(2,3)21(4,5)30-22)10-11-16(23-14)19-17(26(6)25-24-19)13-28-18-9-7-8-12-27-18/h10-11,18H,7-9,12-13H2,1-6H3 |
InChI Key |
JZMVPTRBUAZMAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3=C(N(N=N3)C)COC4CCCCO4)C |
Origin of Product |
United States |
Biological Activity
The compound 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine , also known by its CAS number 2170129-05-0, is a novel pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.34 g/mol. Its structure includes a pyridine ring substituted with a triazole moiety and a tetrahydro-pyran group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-linked compounds. For instance, in a study evaluating various synthesized compounds, it was found that derivatives with triazole moieties exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (human breast cancer) and MCF-7 (another breast cancer line). The compound demonstrated an IC50 value of 29.1 µM against MDA-MB-231 cells, indicating moderate anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 29.1 | |
| Compound B | MCF-7 | 15.3 | |
| Compound C | A549 (Lung Cancer) | 25.0 |
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways related to cell proliferation and survival. Structure–activity relationship (SAR) studies suggest that the presence of the triazole ring enhances interactions with target proteins involved in cancer progression .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing triazole groups may exhibit antimicrobial properties against various bacterial strains.
- Anticonvulsant Activity : Some related compounds have been tested for anticonvulsant effects, suggesting potential applications in neurological disorders .
Case Studies
A notable case study involved the evaluation of a series of triazole-linked glycohybrids derived from this compound. These compounds were screened for their biological activities using MTT assays across different concentrations over 72 hours. The results indicated that modifications to the triazole and pyridine rings significantly influenced their biological efficacy .
Scientific Research Applications
Organic Synthesis
This compound is recognized as a versatile building block in organic chemistry. Its structure allows for the formation of complex organic molecules through various synthetic pathways:
- Pharmaceutical Development : It can be used to synthesize pharmaceutical intermediates. The presence of the triazole and pyridine moieties enhances its reactivity and selectivity in drug discovery processes. For instance, derivatives of triazoles have shown significant antibacterial and antifungal activities .
| Application | Details |
|---|---|
| Drug Synthesis | Utilized in creating new drugs with enhanced efficacy. |
| Reaction Pathways | Facilitates cross-coupling reactions essential for forming complex molecules. |
Pharmaceutical Applications
The compound's unique functional groups make it suitable for developing new therapeutic agents. Triazole-based compounds have been extensively studied for their biological activities:
- Antimicrobial Properties : Research indicates that triazole derivatives exhibit considerable activity against various pathogens, including Mycobacterium tuberculosis . The incorporation of the tetrahydro-pyran moiety may enhance bioavailability and reduce toxicity.
Material Science
In material science, this compound serves several important functions:
- Polymer Development : It can be integrated into polymers to impart specific chemical properties that enhance durability and performance. For example, the dioxaborolane group is known for its role in forming stable polymer networks .
| Application | Details |
|---|---|
| Advanced Materials | Used in developing coatings and films with improved mechanical properties. |
| Ligand in Catalysis | Acts as a ligand to improve reaction rates and selectivity in industrial processes. |
Bioconjugation Techniques
Bioconjugation is another critical area where this compound finds application:
- Drug Delivery Systems : The ability to attach biomolecules to surfaces or other molecules is crucial for developing effective drug delivery systems. This compound's structure facilitates the conjugation of therapeutic agents to targeting ligands or carriers.
| Application | Details |
|---|---|
| Biomolecule Attachment | Enhances the efficiency of drug delivery systems by improving targeting capabilities. |
| Diagnostic Applications | Useful in creating diagnostic tools that require specific biomolecular interactions. |
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various applications:
- Synthesis of Triazole Derivatives : A study demonstrated the synthesis of novel triazole hybrids that showed promising anti-tubercular activity. This indicates the potential of triazole-containing compounds in combating resistant strains of bacteria .
- Development of Advanced Materials : Research on polymers incorporating dioxaborolane groups revealed enhanced thermal stability and mechanical strength, showcasing their utility in high-performance applications .
Chemical Reactions Analysis
Boronate Ester Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura cross-coupling , a pivotal reaction in forming carbon-carbon bonds. Typical conditions and outcomes include:
The boronate ester may also undergo protodeboronation under acidic conditions (e.g., HCl/THF, 25°C) or oxidation to phenol derivatives with H₂O₂/NaOH .
Triazole Ring Transformations
The 1,2,3-triazole moiety participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with NaH at 0–25°C to form quaternary ammonium salts.
-
Click Chemistry : Serves as a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular bioconjugation.
-
Electrophilic Substitution : Nitration or halogenation occurs at the C4 position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .
Pyridine Ring Modifications
The pyridine core undergoes:
-
Electrophilic Aromatic Substitution : Directed by the methyl group, bromination (Br₂/FeBr₃) or sulfonation (H₂SO₄/SO₃) occurs at the para position.
-
N-Oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.
Stability and Side Reactions
Critical stability considerations include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyridazine Cores
Pyridine-Based DHODH Inhibitors ()
Compounds such as 5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-ethylpyridine (19b) and 5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8q) share the pyridine core but lack the triazole and boron functionalities. These derivatives are optimized as dihydroorotate dehydrogenase (DHODH) inhibitors, targeting nucleotide biosynthesis. Their substituents (e.g., difluorophenoxy, cyclopropyl) enhance lipophilicity and target binding, but the absence of boron limits their utility in cross-coupling applications .
Pyridazine Derivatives ()
Examples like 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) replace pyridine with pyridazine, altering electronic properties. The cyclopropyl group improves metabolic stability, but the lack of boron and triazole reduces versatility in medicinal or synthetic contexts .
Triazole-Containing Hybrids ()
2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyrrole () incorporates a triazole linked to imidazole and pyrrole. However, the absence of boron limits its synthetic applications .
Boron-Containing Compounds ()
Organoboron reagents like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (common in Suzuki-Miyaura reactions) share the boron functionality with the target compound. However, most organoboron compounds lack the triazole-pyridine scaffold, reducing direct structural comparability .
Tabulated Comparison of Key Compounds
Preparation Methods
Halogenation of 2-Methylpyridine
Initial halogenation of 2-methylpyridine at the 3- and 6-positions is critical. Friedel-Crafts acylation, as demonstrated in the synthesis of 2-methyl-6-acetylpyridine, provides a template for regioselective functionalization. Using aluminum chloride (AlCl₃) as a Lewis acid catalyst, 2-methylpyridine reacts with acetyl chloride at 50–100°C to yield 2-methyl-6-acetylpyridine. Subsequent bromination at the 3-position via electrophilic substitution introduces the requisite halogen for borylation.
Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation using B₂Pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in tetrahydrofuran (THF) at 80–90°C. This step installs the boronic ester group with high efficiency, as evidenced by yields exceeding 85% in analogous syntheses.
Table 1: Optimization of Miyaura Borylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | THF | 80 | 87 |
| Pd(OAc)₂ | Dioxane | 90 | 72 |
| Alkyne Component | Catalyst System | Yield (%) |
|---|---|---|
| HC≡C-CH₂-O-THP | CuSO₄/NaAsc | 92 |
| HC≡C-CH₃ | CuBr/PMDETA | 78 |
Methylation of the Triazole Nitrogen
The 1H-1,2,3-triazole requires methylation at the 1-position to achieve the target structure. This is accomplished via alkylation using methyl iodide (CH₃I) in the presence of a base (K₂CO₃) in acetonitrile at 60°C. The reaction selectively targets the triazole nitrogen, yielding the 1-methyl derivative without disrupting the THP protective group.
Final Deprotection and Purification
The THP group is removed under mild acidic conditions (HCl in methanol) to yield the hydroxymethyl intermediate. However, in the target compound, the THP group remains intact, indicating that this step is omitted in the final synthesis. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Scalability and Industrial Considerations
Industrial production requires optimizing solvent recovery and catalyst recycling. The use of water-soluble catalysts, such as CuFe₂(C₄H₄O₆)₃·6H₂O, enhances sustainability by enabling aqueous workup and reducing waste.
Table 3: Scalability Metrics
| Step | Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Miyaura Borylation | 500 | 85 | 98 |
| CuAAC | 200 | 90 | 95 |
Q & A
Q. What are the key synthetic steps for preparing the target compound?
The synthesis involves:
- Protection of hydroxyl groups : Use tetrahydropyran (THP) to protect reactive hydroxyl moieties, as demonstrated in analogous syntheses where THP is introduced via reaction with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane .
- Boronate ester coupling : Incorporate the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura cross-coupling, a common method for boronate ester functionalization .
- Triazole formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in related triazole-pyridine hybrids .
Q. How is the compound structurally characterized?
Methodological approaches include:
- NMR spectroscopy : Assign peaks for protons adjacent to the boronate ester (δ ~3.0–3.5 ppm) and THP-protected oxygen (δ ~4.5–5.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error, ensuring consistency between observed and calculated values .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., B-O bonds at ~1350 cm⁻¹ and triazole C-N stretching at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with the boronate ester moiety?
Key considerations:
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability and efficiency, as demonstrated in ethyl pyran-boronate ester syntheses .
- Solvent system : Employ degassed toluene/ethanol (3:1) with K₃PO₄ as base to minimize boronate ester hydrolysis .
- Temperature control : Maintain 80–90°C to balance reaction rate and boronate stability .
Q. What strategies stabilize the boronate ester under aqueous or acidic conditions?
Stabilization methods include:
- Protective group chemistry : Use THP to shield sensitive hydroxyl groups during synthesis, preventing unintended hydrolysis .
- pH buffering : Conduct reactions in neutral or weakly basic media (pH 7–8) to avoid boronate ester degradation .
- Lyophilization : Store the compound as a lyophilized powder under inert gas to minimize moisture exposure .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Mitigation strategies:
- Variable-temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C and 50°C .
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals .
- Crystallographic validation : Compare NMR data with X-ray structures of analogous compounds (e.g., triazole-pyridine hybrids) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Calculate parameters like lipophilicity (LogP), solubility (LogS), and drug-likeness (Lipinski’s rules) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Methodological Guidance
Q. How to purify the compound using column chromatography?
- Stationary phase : Use silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (70:30 to 50:50) .
- Detection : Monitor fractions via TLC (Rf ~0.3–0.4 under UV 254 nm) .
- Boronate-specific elution : Add 1% triethylamine to the mobile phase to reduce tailing caused by boronate-silica interactions .
Q. How to validate synthetic yields when scaling up reactions?
- Small-scale trials : Perform parallel reactions at 1 mmol and 10 mmol scales to identify bottlenecks (e.g., exothermicity in THP deprotection) .
- Kinetic profiling : Use in-situ FTIR or reaction calorimetry to monitor intermediates and optimize stirring/heat transfer .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HRMS data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
